molecular formula C12H19NO2 B6298540 tert-Butyl 3-ethynyl-3-methylpyrrolidine-1-carboxylate CAS No. 2168736-71-6

tert-Butyl 3-ethynyl-3-methylpyrrolidine-1-carboxylate

Cat. No.: B6298540
CAS No.: 2168736-71-6
M. Wt: 209.28 g/mol
InChI Key: XABXFOQDOYKTHU-UHFFFAOYSA-N
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Description

Tert-Butyl 3-ethynyl-3-methylpyrrolidine-1-carboxylate is a chemical compound with the molecular formula C12H19NO2 and a molecular weight of 209.28 g/mol. This compound has garnered interest in the scientific community due to its unique physical, chemical, and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-ethynyl-3-methylpyrrolidine-1-carboxylate can be achieved through various methods. One efficient method involves the use of flow microreactor systems, which allow for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds . This method is more efficient, versatile, and sustainable compared to traditional batch processes .

Another method involves the preparation of tert-butyl esters from benzyl cyanides and tert-butyl hydroperoxide under metal-free conditions . This novel protocol allows for Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation in one pot .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using flow microreactor systems due to their efficiency and sustainability . These systems enable continuous production, reducing waste and improving overall yield.

Chemical Reactions Analysis

Types of Reactions: Tert-Butyl 3-ethynyl-3-methylpyrrolidine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation and various catalysts for substitution reactions . The conditions for these reactions are typically mild, allowing for efficient and selective transformations.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions with tert-butyl hydroperoxide can yield tert-butyl esters .

Scientific Research Applications

Tert-Butyl 3-ethynyl-3-methylpyrrolidine-1-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. Additionally, it is used in the industry for the production of polymers and other materials.

Mechanism of Action

The mechanism by which tert-Butyl 3-ethynyl-3-methylpyrrolidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways are still under investigation, but it is believed that the compound’s unique structure allows it to interact with various biological molecules, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to tert-Butyl 3-ethynyl-3-methylpyrrolidine-1-carboxylate include other tert-butyl esters and pyrrolidine derivatives.

Uniqueness: What sets this compound apart from other similar compounds is its unique combination of an ethynyl group and a tert-butyl ester moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

tert-butyl 3-ethynyl-3-methylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-6-12(5)7-8-13(9-12)10(14)15-11(2,3)4/h1H,7-9H2,2-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XABXFOQDOYKTHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(C1)C(=O)OC(C)(C)C)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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